N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Description
“N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide” is a complex organic compound. It contains a glycinamide group (a derivative of the simplest amino acid, glycine), which is substituted with a 4-chlorophenyl group and a 4-methoxyphenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl group (-SO~2~-), the amide group (-CONH~2~-), and the aromatic rings of the phenyl groups . The chloro and methoxy substituents on the phenyl rings would influence the electronic properties of the molecule .Chemical Reactions Analysis
As an amide, this compound could participate in typical amide reactions, such as hydrolysis. The sulfonyl group might undergo reactions with nucleophiles . The presence of the chloro and methoxy substituents could direct electrophilic aromatic substitution reactions on the phenyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, as an amide, it might form hydrogen bonds, influencing its solubility and boiling point . The aromatic rings could contribute to its UV-visible absorption spectrum .Future Directions
Properties
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-13-6-8-14(9-7-13)23(20,21)18(10-15(17)19)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUXPSQZHNWNBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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